N-Desmethyl vandetanib
概要
説明
N-Desmethyl vandetanib is a metabolite of vandetanib, a once-daily oral anticancer drug that selectively inhibits vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) signaling pathways. Vandetanib has been evaluated in various clinical settings, including treatment for non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), demonstrating antitumor activity and an acceptable safety profile .
Synthesis Analysis
The synthesis of N-Desmethyl vandetanib involves metabolic pathways in the liver where cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes play a crucial role. Specifically, CYP2C/3A and FMO1 are major enzymes participating in the formation of N-Desmethyl vandetanib and vandetanib N-oxide, respectively . The differential oxidation of vandetanib by human and rat hepatic microsomal systems has been studied, revealing the enzymatic mechanisms underlying the formation of its metabolites .
Molecular Structure Analysis
While the specific molecular structure analysis of N-Desmethyl vandetanib is not detailed in the provided papers, the parent compound, vandetanib, is a small-molecule tyrosine kinase inhibitor with a structure that allows it to inhibit multiple targets, including VEGFR-2 and -3, EGFR, and the RET tyrosine kinase receptor . The structural modifications resulting from the demethylation process likely affect the compound's pharmacokinetic properties and interactions with enzymes and transporters.
Chemical Reactions Analysis
The chemical reactions leading to the formation of N-Desmethyl vandetanib involve oxidative processes mediated by liver enzymes. The metabolism of vandetanib to its N-desmethyl derivative is attenuated by inhibitors of CYP3A and 2C, indicating the involvement of these enzymes in the demethylation process . Additionally, the interaction of vandetanib with renal organic cation transporter OCT2 suggests that it may affect the transport of other compounds, such as creatinine .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Desmethyl vandetanib are not explicitly discussed in the provided papers. However, the properties of vandetanib, such as its oral bioavailability and pharmacokinetic profile supporting once-daily administration, are well-documented . Vandetanib's ability to inhibit critical pathways for tumor growth and angiogenesis is a result of its chemical structure and properties, which allow it to target multiple receptors involved in cancer progression .
Relevant Case Studies
Several clinical trials have been conducted to evaluate the efficacy and safety of vandetanib in various cancers. In NSCLC, vandetanib has shown antitumor activity and prolonged progression-free survival (PFS) in some studies . In the context of MTC, vandetanib has demonstrated clinical benefits in terms of PFS and objective response rate . The metabolism of vandetanib to N-Desmethyl vandetanib and its implications for efficacy and safety are areas of ongoing research .
科学的研究の応用
Metabolic Pathways and Enzymatic Activities
- N-Desmethyl vandetanib is a primary metabolite of Vandetanib, primarily formed through the action of cytochrome P450 3A4 and flavin-containing monooxygenases (FMOs) in human liver. This pathway indicates the significant role of CYP3A4 and FMOs in the metabolism of Vandetanib to N-Desmethyl vandetanib, highlighting the importance of these enzymes in drug metabolism and potential drug interactions (Indra et al., 2019).
Applications in Cancer Therapy
- Vandetanib, and by extension, its metabolite N-Desmethyl vandetanib, has shown efficacy in the treatment of non-small-cell lung cancer (NSCLC) when combined with other therapeutic agents like pemetrexed. This combination has been observed to show clinical benefit in patients with pretreated advanced NSCLC, although the primary endpoint of statistically significant progression-free survival (PFS) prolongation was not met (de Boer et al., 2009).
- In the context of medullary thyroid cancer (MTC), Vandetanib has demonstrated significant antitumor activity, and its once-daily oral dosing has an acceptable safety profile. This implies potential efficacy of its metabolites, including N-Desmethyl vandetanib, in treating advanced hereditary MTC (Robinson et al., 2010).
Pharmacokinetics in Specific Patient Populations
- The pharmacokinetics of Vandetanib, which would also relate to its metabolites, including N-Desmethyl vandetanib, were studied in patients with renal or hepatic impairment. It was observed that Vandetanib exposure increased in patients with renal impairment. This finding is important for considering dose adjustments in patients with varying levels of renal function (Weil et al., 2010).
Safety And Hazards
Vandetanib can prolong the QT interval, and it is contraindicated for use in patients with serious cardiac complications such as congenital long QT syndrome and uncompensated heart failure . The most common adverse events are rash, diarrhea, hypertension, fatigue, and asymptomatic QTc prolongation .
将来の方向性
Vandetanib has shown promise in the treatment of various cancers, including medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of vandetanib . The electrophysiological mechanisms of Vandetanib-induced cardiotoxicity are also being studied .
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPERSEGREUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416177 | |
Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl vandetanib | |
CAS RN |
338992-12-4 | |
Record name | N-Desmethyl vandetanib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYL VANDETANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。